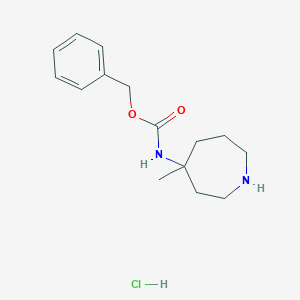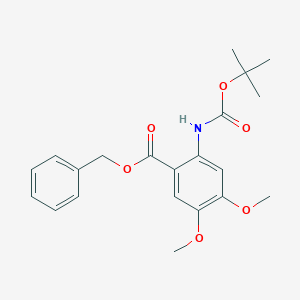
Benzyl (4-methylazepan-4-yl)carbamate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4-methylazepan-4-yl)carbamate HCl, commonly known as BZC, is a synthetic drug that has been used in scientific research for decades. BZC is a type of carbamate, a group of compounds that are formed from the reaction of an amine and a carboxylic acid. BZC has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects are well understood.
Applications De Recherche Scientifique
BZC has a wide range of applications in scientific research. It has been used in studies of cell metabolism, drug metabolism, and signal transduction. BZC has also been used in studies of enzyme inhibition, enzyme activation, and enzyme regulation. BZC has been used to study the effects of various drugs on the human body, as well as the effects of various environmental factors on the human body. BZC has also been used to study the effects of various drugs on the brain and central nervous system.
Mécanisme D'action
The mechanism of action of BZC is not fully understood. It is believed that BZC acts as an inhibitor of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. BZC is thought to bind to the active site of these enzymes, preventing them from breaking down acetylcholine and butyrylcholine, respectively. This leads to an increase in the concentration of these neurotransmitters in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BZC are not fully understood. BZC has been shown to have an inhibitory effect on acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine and butyrylcholine in the body. This can lead to an increase in muscle contraction and an increase in the secretion of certain hormones, such as epinephrine and norepinephrine. BZC has also been shown to have an effect on the release of dopamine and serotonin, which can lead to an increase in alertness and mood.
Avantages Et Limitations Des Expériences En Laboratoire
BZC has several advantages as a research tool in laboratory experiments. It is relatively inexpensive to produce, and its effects can be easily measured. BZC is also relatively stable, making it easy to store and transport. However, BZC does have some limitations. It has a short half-life, meaning that its effects will not last for a long period of time. In addition, BZC can be toxic at high doses, and should be used with caution in laboratory experiments.
Orientations Futures
There are several potential future directions for BZC research. One potential direction is to investigate the effects of BZC on other enzymes in the body, such as phosphodiesterase and monoamine oxidase. Additionally, further research could be conducted to explore the potential therapeutic uses of BZC, such as its effects on depression, anxiety, and other mental health disorders. Finally, further research could be conducted to investigate the long-term effects of BZC on the body, as well as its potential toxicity at high doses.
Méthodes De Synthèse
BZC is synthesized through a process known as carbamate synthesis. This process involves the reaction of an amine and a carboxylic acid to form a carbamate ester. In the case of BZC, the amine is 4-methylazepan-4-yl and the carboxylic acid is HCl. The reaction is carried out in an aqueous medium, and the resulting product is a white crystalline solid.
Propriétés
IUPAC Name |
benzyl N-(4-methylazepan-4-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13;/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSYPKZEQJNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)
![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)


![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)
![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)
![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

